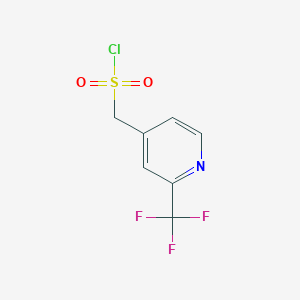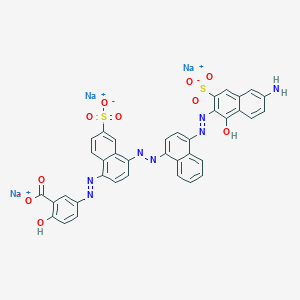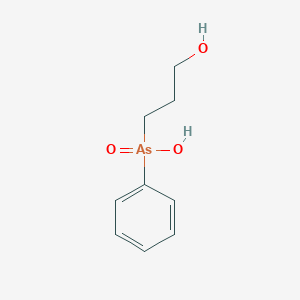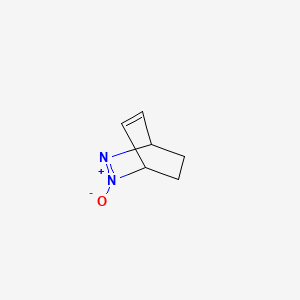
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide is a chemical compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.1405 g/mol It is a bicyclic compound that contains nitrogen and oxygen atoms within its structure
Méthodes De Préparation
The synthesis of 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diazabicyclo(2.2.2)oct-2-ene with an oxidizing agent to introduce the N-oxide functionality . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different N-oxide derivatives, while reduction reactions can lead to the formation of amines.
Applications De Recherche Scientifique
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . . Additionally, it is used in industry for the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide involves its interaction with molecular targets through its N-oxide functionality. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparaison Avec Des Composés Similaires
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide can be compared with other similar compounds, such as 2,3-diazabicyclo(2.2.2)oct-2-ene and 2,3:5,6-dibenzo-7,8-diazabicyclo(2.2.2)octa-2,5-diene . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The presence of the N-oxide functionality in this compound makes it unique and imparts distinct reactivity compared to its analogs.
Propriétés
Numéro CAS |
37436-17-2 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-oxido-3-aza-2-azoniabicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C6H8N2O/c9-8-6-3-1-5(7-8)2-4-6/h1,3,5-6H,2,4H2 |
Clé InChI |
REZPTDSIISBQTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1N=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)
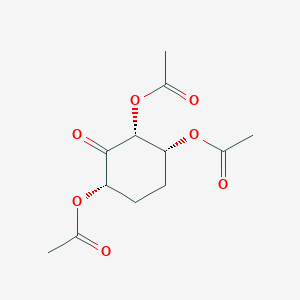

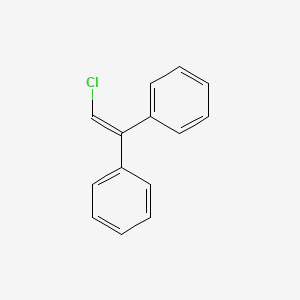

![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)


![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
